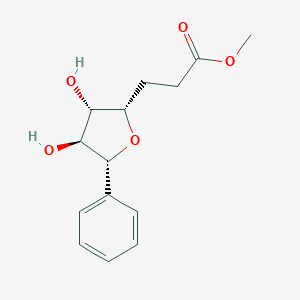

(+)-Goniothalesdiol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12+,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDVTXZKYPJLFH-AHLTXXRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H]1[C@H]([C@@H]([C@H](O1)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of (+)-Goniothalesdiol from Goniothalamus borneensis: A Technical Guide

This guide provides an in-depth technical overview of the discovery, isolation, and characterization of (+)-Goniothalesdiol, a significant styryl-lactone derivative derived from the bark of Goniothalamus borneensis. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed narrative of the experimental choices and methodologies employed in bringing this compound to light.

Introduction: The Botanical Source and its Bioactive Promise

Goniothalamus borneensis, a member of the Annonaceae family, is a plant species native to the lush ecosystems of Borneo. The genus Goniothalamus is a rich reservoir of bioactive secondary metabolites, particularly styryl-lactones and acetogenins[1]. These classes of compounds have garnered considerable scientific interest due to their pronounced cytotoxic activities against various cancer cell lines, suggesting their potential as templates for novel therapeutic agents[1][2]. The exploration of the chemical constituents of Goniothalamus borneensis was driven by the ethnobotanical importance of the genus and the promising biological activities exhibited by its extracts.

The decision to investigate the bark of Goniothalamus borneensis was based on the common localization of bioactive compounds in this plant part within the Goniothalamus genus. The bark often serves as a protective layer and a site of accumulation for complex chemical defenses, making it a prime candidate for the discovery of novel natural products.

Isolation of this compound: A Step-by-Step Methodological Exposition

The isolation of this compound from the bark of Goniothalamus borneensis is a multi-step process that relies on the principles of solvent extraction and chromatography. The following protocol is a synthesis of established methods for the isolation of styryl-lactones from Goniothalamus species, with specific details adapted from the original discovery of this compound[3].

Plant Material Collection and Preparation

-

Collection: The bark of Goniothalamus borneensis was collected from a mature tree. Proper botanical identification is a critical first step to ensure the correct plant species is being investigated.

-

Drying and Grinding: The collected bark was air-dried in the shade to prevent the degradation of thermolabile compounds. Subsequently, the dried bark was ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Bioactive Compounds

The choice of solvent for extraction is paramount and is dictated by the polarity of the target compounds. Styryl-lactones, including this compound, are moderately polar, making solvents like methanol or ethanol suitable for initial extraction.

Protocol for Solvent Extraction:

-

The powdered bark of Goniothalamus borneensis is subjected to exhaustive extraction with methanol at room temperature. Maceration with periodic agitation is a common and gentle method to avoid thermal degradation of the constituents.

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

The crude extract is subsequently partitioned between ethyl acetate and water. This liquid-liquid partitioning step is a crucial purification step, separating compounds based on their differential solubility in the two immiscible solvents. The moderately polar styryl-lactones preferentially partition into the ethyl acetate layer.

-

The ethyl acetate fraction is collected and concentrated to yield a crude extract enriched with styryl-lactones.

Chromatographic Purification

The separation of individual compounds from the enriched extract is achieved through a series of chromatographic techniques. The selection of the stationary and mobile phases is critical for achieving optimal separation.

Workflow for Chromatographic Separation:

Figure 1: General workflow for the isolation of this compound.

Detailed Chromatographic Protocol:

-

Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This separates the compounds based on their affinity for the silica gel. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of compounds with similar TLC profiles to known styryl-lactones are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent. This technique separates compounds based on their molecular size and polarity.

-

Preparative Thin-Layer Chromatography (pTLC): The final purification of this compound is often achieved by pTLC on silica gel plates using a suitable solvent system (e.g., a mixture of chloroform and methanol). The band corresponding to the desired compound is scraped off, and the compound is eluted with a suitable solvent.

Structural Elucidation of this compound

The determination of the chemical structure of a novel compound is a meticulous process that involves the use of various spectroscopic techniques. The combination of data from these methods allows for the unambiguous assignment of the compound's constitution and stereochemistry.

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data for this compound, compiled from the original isolation paper and subsequent synthesis studies.

| Spectroscopic Technique | Key Observations and Interpretations |

| ¹H NMR | Signals corresponding to aromatic protons of a styryl group, protons of a lactone ring, and methine protons attached to hydroxyl-bearing carbons. The coupling constants provide information about the relative stereochemistry of the protons. |

| ¹³C NMR | Resonances for carbonyl carbon of the lactone, aromatic carbons, and carbons of the lactone ring, including those bearing hydroxyl groups. |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the molecular formula and structural fragments. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the lactone, and aromatic C-H and C=C bonds. |

Biological Activity of this compound and Related Compounds

While extensive biological studies specifically on this compound are limited in the initial reports, the broader class of styryl-lactones from Goniothalamus species is well-documented for its significant cytotoxic and anticancer properties[1][2]. Derivatives of goniodiol, which are structurally similar to goniothalesdiol, have demonstrated potent cytotoxic activities against various cancer cell lines. This suggests that this compound is a promising candidate for further investigation into its pharmacological potential. The mechanism of action of styryl-lactones often involves the induction of apoptosis in cancer cells.

Conclusion and Future Perspectives

The discovery and isolation of this compound from Goniothalamus borneensis exemplify the importance of natural product research in identifying novel chemical entities with potential therapeutic applications. The methodological approach, combining traditional extraction techniques with modern chromatographic and spectroscopic methods, provides a robust framework for the discovery of other bioactive compounds from the rich biodiversity of the plant kingdom.

Future research should focus on a more comprehensive evaluation of the biological activity of this compound, including its cytotoxicity against a wider panel of cancer cell lines and the elucidation of its precise mechanism of action. Furthermore, its unique chemical structure makes it an interesting target for synthetic chemists to develop novel analogs with improved potency and selectivity.

References

-

Aslam, M. S., et al. (2016). Goniothalamus: Phytochemical and Ethnobotanical Review. ResearchGate. [Link]

-

Seyed, M. A., et al. (2014). Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms. BioMed Research International, 2014, 536508. [Link]

-

Cao, S., et al. (1998). Styryl-lactone derivatives and alkaloids from Goniothalamus borneensis (Annonaceae). Tetrahedron, 54(10), 2143-2148. [Link]

Sources

Preliminary Biological Screening of (+)-Goniothalesdiol: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of (+)-Goniothalesdiol

This compound, a naturally occurring styryl-lactone, belongs to a class of secondary metabolites predominantly found in the genus Goniothalamus.[1] These plants have a rich history in traditional medicine across Southeast Asia for treating a variety of ailments, including fever and infections.[2][3] Modern phytochemical investigations have identified styryl-lactones as possessing significant biological activities, most notably potent cytotoxic effects against various cancer cell lines.[4][5] This has positioned them as promising scaffolds for the development of novel anticancer therapeutics.

This technical guide provides a comprehensive framework for the preliminary biological screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design. We will delve into the core assays for assessing cytotoxicity, antimicrobial activity, and antioxidant potential, providing a holistic initial evaluation of this intriguing natural product. Our approach is grounded in established methodologies, ensuring the generation of robust and reproducible data critical for advancing preclinical research.

Chapter 1: Cytotoxicity Profiling — Assessing Anticancer Potential

The primary interest in styryl-lactones lies in their antiproliferative activity against cancer cells.[6] A preliminary assessment of this compound's cytotoxicity is paramount. The MTT assay is a robust and widely adopted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[7]

Scientific Rationale: The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7] This reduction is only possible in metabolically active cells, thus providing a direct correlation between the intensity of the purple color and the number of viable cells.[7] By exposing cancer cell lines to varying concentrations of this compound, we can determine its half-maximal inhibitory concentration (IC50), a key measure of its potency.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Culture human cancer cell lines such as MCF-7 (breast), HepG2 (liver), and LU-1 (lung) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of media.[3]

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution to achieve a range of final concentrations (e.g., 0.1 to 100 µM). A recent study on a novel styryl-lactone from Goniothalamus elegans showed potent cytotoxicity with IC50 values ranging from 2.05 to 3.96 μM, providing a good starting range for your experiment.[2][8]

-

Replace the media in the 96-well plate with fresh media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 72 hours.[9]

-

-

MTT Addition and Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting a dose-response curve.

-

Data Presentation: Expected Cytotoxicity Profile

| Cell Line | This compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |

| MCF-7 (Breast Cancer) | Expected in low µM range | Known value |

| HepG2 (Liver Cancer) | Expected in low µM range | Known value |

| LU-1 (Lung Cancer) | Expected in low µM range | Known value |

| HEK-293A (Normal Kidney) | Expected to be significantly higher | Known value |

Chapter 2: Antimicrobial Screening — Exploring a Broader Therapeutic Spectrum

Several species of the Goniothalamus genus have demonstrated antimicrobial properties, suggesting a potential role for their constituent compounds in combating bacterial infections.[10][11] The disk diffusion assay is a widely used, simple, and rapid method for the preliminary screening of antimicrobial activity.[12]

Scientific Rationale: The Principle of Disk Diffusion

This method involves placing a paper disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting bacterial growth, a clear circular area, known as a "zone of inhibition," will appear around the disk. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for assessing the antimicrobial activity of this compound via the disk diffusion assay.

Detailed Protocol: Disk Diffusion Assay

-

Bacterial Culture and Inoculum Preparation:

-

Culture Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria in nutrient broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[13]

-

-

Plate Inoculation and Disk Application:

-

Uniformly streak the standardized bacterial suspension onto the surface of Mueller-Hinton agar plates.[13]

-

Impregnate sterile paper disks with a known concentration of this compound (e.g., 100 µ g/disk ).

-

Aseptically place the disks onto the inoculated agar surface. Include a negative control (disk with solvent) and a positive control (disk with a standard antibiotic, e.g., ciprofloxacin).

-

-

Incubation and Measurement:

-

Invert the plates and incubate at 37°C for 24 hours.[13]

-

Measure the diameter of the zones of inhibition in millimeters.

-

Data Presentation: Expected Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) with this compound | Positive Control (Ciprofloxacin) Zone of Inhibition (mm) |

| Staphylococcus aureus (Gram-positive) | To be determined | Known value |

| Escherichia coli (Gram-negative) | To be determined | Known value |

Chapter 3: Antioxidant Capacity Assessment — Investigating Radical Scavenging

Natural products are often explored for their antioxidant properties due to their potential to mitigate oxidative stress-related diseases.[14] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method for evaluating the antioxidant capacity of a compound.[15][16]

Scientific Rationale: The Principle of the DPPH Assay

DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is indicative of the radical scavenging activity of the compound.

Experimental Workflow: Antioxidant Screening

Caption: Workflow for investigating the induction of apoptosis by this compound via Western blot analysis.

Signaling Pathway: Intrinsic Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion: A Roadmap for Future Drug Development

This guide provides a foundational framework for the initial biological evaluation of this compound. The data generated from these preliminary screens will be instrumental in determining the future trajectory of its development as a potential therapeutic agent. Positive results in cytotoxicity assays, particularly with selectivity for cancer cells, would warrant more extensive in vivo studies and further mechanistic elucidation. Promising antimicrobial or antioxidant activities could also open avenues for its development in other therapeutic areas. The path from a natural product to a clinically approved drug is long and arduous, but it begins with robust and well-rationalized preliminary screening, as outlined in this guide.

References

-

Chemical Composition of the Essential Oils from Goniothalamus tortilipetalus M.R.Hend. and Their Antioxidant and Antibacterial Activities. (n.d.). MDPI. Retrieved from [Link]

-

Study of antioxident and antimicrobial activity of Goniothalamus sesquipedalis in ethanol extract. (2019). Journal of Medicinal Plants Studies. Retrieved from [Link]

-

Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections?. (2007). Planta Medica. Retrieved from [Link]

-

Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms. (2015). BioMed Research International. Retrieved from [Link]

-

Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). Journal of Nanomaterials. Retrieved from [Link]

-

Styrylpyrone Derivative (SPD) Extracted from Goniothalamus umbrosus Binds to Dengue Virus Serotype-2 Envelope Protein and Inhibits Early Stage of Virus Replication. (2022). Viruses. Retrieved from [Link]

-

Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. (2023). RSC Advances. Retrieved from [Link]

-

Cytotoxic effect of compounds isolated from Goniothalamus marcanii Craib stem barks. (n.d.). ScienceAsia. Retrieved from [Link]

-

The Crystal Structure and Cytotoxicity of Goniodiol-7-monoacetate from Goniothalamus amuyon. (1991). Journal of Natural Products. Retrieved from [Link]

-

Chemical Composition and Antibacterial Activities of Goniothalamus marcanii Flower Essential Oil. (2017). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Chemical constituents and antimicrobial activity of Goniothalamus macrophyllus (Annonaceae) from Pasoh Forest Reserve, Malaysia. (2010). African Journal of Biotechnology. Retrieved from [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. Retrieved from [Link]

-

Recent Advances in Styryllactones Induced Apoptosis. (2006). Current Medicinal Chemistry. Retrieved from [Link]

-

Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design. (2006). Current Medicinal Chemistry. Retrieved from [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

-

Western blot analysis of apoptosis-related protein expression. (n.d.). ResearchGate. Retrieved from [Link]

-

IC50 values (μm) of 19 novel goniothalamin analogues after 48 h incubation. (n.d.). ResearchGate. Retrieved from [Link]

-

Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. (2023). RSC Advances. Retrieved from [Link]

-

Cytotoxic activity of styryl lactones and their derivatives. (2003). Current Medicinal Chemistry. Retrieved from [Link]

-

Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells. (2022). Molecular Biology Reports. Retrieved from [Link]

-

Synthesis of Nitrogen-Containing Goniothalamin Analogues with Higher Cytotoxic Activity and Selectivity against Cancer Cells. (2019). Chemistry & Biodiversity. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

-

In Silico and in Vitro Evaluation of Alkaloids from Goniothalamus elegans Ast. for Breast Cancer Treatment. (2022). Medical Science. Retrieved from [Link]

-

Antioxidant Assay: The DPPH Method. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

-

DPPH Antioxidant Assay Kit. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

-

5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. (2023). Molecules. Retrieved from [Link]

-

Differential Antiproliferative Activity of Goniothalamin Against Selected Human Cancer Cell Lines. (2020). Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

-

MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). American Society for Microbiology. Retrieved from [Link]

-

Structures of compounds isolated from Goniothalamus elegans. (n.d.). ResearchGate. Retrieved from [Link]

-

Cytotoxic Activity of Compounds from Vietnamese Goniothalamus elegans Ast. (2023). Tropical Journal of Natural Product Research. Retrieved from [Link]

Sources

- 1. Altholactone, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cytotoxicity of naturally occurring styryl lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of styryl lactones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans : in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02646A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. woah.org [woah.org]

- 13. pdb.apec.org [pdb.apec.org]

- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. louis.uah.edu [louis.uah.edu]

- 16. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

Methodological & Application

Chiral pool synthesis of the (+)-Goniothalesdiol backbone

Application Notes and Protocols for Researchers

Topic: Chiral Pool Synthesis of the (+)-Goniothalesdiol Backbone

Introduction

This compound is a naturally occurring styryl lactone that has garnered significant interest within the scientific community due to its potent cytotoxic activities. Its complex stereochemical architecture, featuring a dihydroxylated tetrahydrofuran ring, presents a formidable challenge for synthetic chemists. The principles of chiral pool synthesis, which utilize readily available enantiopure starting materials from nature, offer an elegant and efficient strategy to access such complex molecules.[1] This application note provides a detailed guide to the chiral pool synthesis of the this compound backbone, commencing from the abundant and inexpensive carbohydrate, D-glucose.[2]

This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and field-proven insights. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Strategic Approach: A Multi-Step Conversion from D-Glucose

The synthetic strategy hinges on the transformation of D-glucose, a readily available chiral building block, into a key styryl lactone precursor. This multi-step conversion leverages the inherent stereochemistry of the starting material to establish the required stereocenters in the target molecule. The overall workflow can be conceptualized as follows:

Figure 1: Overall synthetic workflow from D-glucose to the this compound backbone.

PART 1: Synthesis of Key Intermediates from D-Glucose

Protocol 1: Preparation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)

Rationale: The synthesis commences with the protection of the hydroxyl groups of D-glucose. The formation of acetonides is a common and effective strategy for protecting diols. In the case of D-glucose, the 1,2- and 5,6-hydroxyl groups are sterically favored to react with acetone in the presence of an acid catalyst to form the diacetonide derivative. This protection is crucial for regioselective manipulation in subsequent steps.

Experimental Protocol:

-

Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous D-glucose (20 g, 111 mmol).

-

Reagent Addition: Add anhydrous acetone (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) while maintaining the temperature below 20°C with an ice bath.

-

Reaction: Stir the suspension vigorously at room temperature for 24 hours. The reaction mixture will gradually become a clear, pale-yellow solution.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid. Recrystallize the crude product from a mixture of hexane and ethyl acetate to afford pure diacetone-D-glucose.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-90% |

| Appearance | White crystalline solid |

| Melting Point | 109-111°C |

| [α]D | -18.5° (c 1, CHCl3) |

Protocol 2: Oxidative Cleavage and Reduction to Form a Butenolide Precursor

Rationale: With the 1,2- and 5,6-hydroxyls protected, the C3-C4 bond can be selectively cleaved. Sodium periodate is an effective reagent for the oxidative cleavage of vicinal diols. The resulting aldehyde is then reduced in situ with sodium borohydride to the corresponding alcohol, which upon acidification, lactonizes to form the key butenolide precursor.

Experimental Protocol:

-

Oxidative Cleavage: Dissolve diacetone-D-glucose (15 g, 57.6 mmol) in a mixture of methanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask. Cool the solution to 0°C in an ice bath.

-

Add sodium periodate (13.6 g, 63.4 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. Stir the reaction mixture at 0°C for 2 hours.

-

Reduction: Slowly add sodium borohydride (2.4 g, 63.4 mmol) in small portions to the reaction mixture at 0°C. Stir for an additional 1 hour at the same temperature.

-

Lactonization and Workup: Quench the reaction by the addition of acetone (20 mL). Acidify the mixture to pH 2 with 2M hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane (4 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure butenolide precursor.

PART 2: Elaboration to the this compound Backbone

Protocol 3: Introduction of the Styryl Moiety via Wittig Reaction

Rationale: The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds. In this step, the aldehyde functionality of the butenolide precursor is reacted with a phosphorus ylide derived from benzyl bromide to introduce the styryl group. The use of a stabilized ylide generally favors the formation of the (E)-alkene, which is the desired stereochemistry for the natural product.

Experimental Protocol:

-

Ylide Preparation: To a suspension of benzyltriphenylphosphonium bromide (1.2 eq) in dry tetrahydrofuran (THF) under an argon atmosphere, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise at 0°C. Stir the resulting deep red solution for 1 hour at room temperature.

-

Wittig Reaction: Cool the ylide solution to -78°C and add a solution of the butenolide precursor (1.0 eq) in dry THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by flash chromatography to afford the styryl-substituted butenolide.

Protocol 4: Stereoselective Dihydroxylation

Rationale: The introduction of the two hydroxyl groups on the tetrahydrofuran ring with the correct stereochemistry is a critical step. The Sharpless asymmetric dihydroxylation provides a reliable method for the enantioselective conversion of the alkene to a diol. The use of AD-mix-β as the chiral ligand source will favor the formation of the desired stereoisomer.

Experimental Protocol:

-

Reaction Setup: To a vigorously stirred mixture of AD-mix-β (1.4 g per mmol of alkene) in tert-butanol and water (1:1), add the styryl-substituted butenolide (1.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by adding sodium sulfite. Stir for 1 hour, then extract with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude diol is purified by column chromatography.

Protocol 5: Acid-Catalyzed Cyclization to Form the Tetrahydrofuran Ring

Rationale: The final step in the construction of the this compound backbone is the acid-catalyzed intramolecular cyclization. The acidic conditions promote the formation of the tetrahydrofuran ring through the attack of one of the newly installed hydroxyl groups onto the lactone carbonyl, followed by ring opening and subsequent cyclization.

Experimental Protocol:

-

Cyclization: Dissolve the purified diol from the previous step in a solution of methanol with a catalytic amount of camphorsulfonic acid (CSA).

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture and neutralize with triethylamine. Remove the solvent under reduced pressure. The residue is purified by flash column chromatography to yield the this compound backbone.

Conclusion

This application note outlines a robust and instructive chiral pool synthesis of the this compound backbone, starting from the readily available and inexpensive D-glucose. The described protocols provide a detailed, step-by-step guide for the synthesis, with a focus on the rationale behind the choice of reagents and reaction conditions. This approach not only offers a practical route to a biologically significant molecule but also serves as an excellent example of the power of carbohydrate-based chiral pool synthesis in the construction of complex natural products.

References

- Babjak, M., Koóš, M., Langer, V., & Gyepesová, D. (2002). The First Total Synthesis of Goniothalesdiol. Molecules, 7(7), 534-546.

-

GMK Research. (n.d.). Chiral Synthesis. Retrieved from [Link]

- Mondon, M., & Gesson, J. - P. (2006). Asymmetric Synthesis of Styryl-Lactones. Current Organic Synthesis, 3(1), 53-73.

- Just, G., & Connor, D. (1986). A synthesis of (+)-goniothalamin. Tetrahedron Letters, 27(45), 5391-5394.

Sources

Application Notes & Protocols for In Vitro Cytotoxicity Assessment of (+)-Goniothalesdiol

Abstract: This document provides a detailed technical guide for evaluating the in vitro cytotoxicity of (+)-Goniothalesdiol, a naturally occurring styryl-lactone with demonstrated anticancer potential.[1] We present comprehensive protocols for two robust, colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind critical experimental choices to ensure data integrity and reproducibility.

Scientific Background: this compound and the Rationale for Cytotoxicity Testing

This compound is a member of the styryl-lactone family of secondary metabolites, which are recognized for their antiproliferative activities against various cancer cells.[2] The primary mechanism of action for related compounds, such as Goniothalamin, involves the induction of apoptosis (programmed cell death) through mitochondria-mediated pathways.[2][3] This often involves cell cycle arrest, DNA damage, and the activation of key executioner proteins like caspases.[1][3][4][5]

Given these properties, accurately quantifying the cytotoxic and/or cytostatic effects of this compound is a foundational step in its preclinical evaluation. Cytotoxicity assays are designed to measure the dose-dependent effect of a test compound on cell viability and proliferation.[6][7] We will focus on two complementary assays that measure different cellular endpoints:

-

MTT Assay: Measures mitochondrial and cytosolic metabolic activity, serving as a proxy for cell viability.[7]

-

SRB Assay: Quantifies total cellular protein content, providing a measure of cell biomass.[8][9]

The MTT Assay: Assessing Metabolic Viability

The MTT assay is a cornerstone for evaluating cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into an insoluble purple formazan product by mitochondrial dehydrogenases in living, metabolically active cells.[10] The intensity of the resulting purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Logic: Causality Behind the Choices

-

Cell Line Selection: The choice of cell line is paramount. For anticancer studies, cell lines with known relevance to specific cancers (e.g., HeLa for cervical cancer, MDA-MB-231 for breast cancer, HepG2 for liver cancer) are appropriate, as the cytotoxic effect of goniothalamin-related compounds can be cell-type dependent.[3][5][11] Crucially, a non-cancerous cell line (e.g., Vero or MRC-5) should be run in parallel to determine the compound's selectivity index—its ability to target cancer cells while sparing normal ones.[12][13]

-

Controls for Self-Validation: A robust experiment relies on comprehensive controls.

-

Vehicle Control: Cells treated with the highest concentration of the drug's solvent (typically DMSO) to ensure the solvent itself is not causing toxicity.

-

Untreated Control: Represents 100% cell viability.

-

Positive Control: A compound with a known cytotoxic mechanism (e.g., Doxorubicin, Etoposide) to validate the assay's performance.[2][11]

-

Blank (Medium-Only) Control: Contains medium, MTT, and solubilization agent to subtract background absorbance.

-

-

Logarithmic Growth Phase: Experiments must be conducted on cells in the logarithmic (or exponential) phase of growth. At this stage, cells are most consistent and reproducible. Overly confluent or sparse cultures will yield unreliable and variable results.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound, vehicle, or positive control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours), as the effects can be time-dependent.[3]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[14]

-

Incubate for 2 to 4 hours at 37°C.[15] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals. Visually confirm the formation of these crystals using an inverted microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell monolayer.

-

Add 100 µL of a solubilization solution (e.g., sterile DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[16]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.

-

Read the plate within 1 hour of adding the solubilization solution.

-

Data Analysis

-

Correct Absorbance: Subtract the absorbance of the blank control from all other readings.

-

Calculate Percent Viability:

-

% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) * 100

-

-

Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.

MTT Experimental Workflow Diagram

Caption: Workflow for the MTT cytotoxicity assay.

The SRB Assay: Measuring Cell Biomass

The Sulforhodamine B (SRB) assay is a highly reproducible method that determines cell density based on the measurement of total cellular protein content.[9][17] The bright pink aminoxanthene dye, SRB, binds electrostatically to basic amino acid residues in proteins under acidic conditions.[18] The amount of bound dye is proportional to the number of cells in the well. This assay is less prone to interference from compounds that affect mitochondrial metabolism and has a stable, non-destructive endpoint.[18]

Experimental Logic: Causality Behind the Choices

-

Cell Fixation: This is a critical step that differentiates the SRB assay from metabolic assays. Cold trichloroacetic acid (TCA) is used to terminate the experiment, kill the cells, and fix the cellular proteins to the bottom of the well.[9][17] This creates a stable plate that can even be stored before staining.

-

Staining and Washing: The acidic conditions of the SRB dye solution facilitate its binding to proteins. The subsequent washing steps with 1% acetic acid are crucial for removing any unbound dye, which would otherwise lead to a high background signal and inaccurate results.[17]

-

Solubilization: A basic solution (10 mM Tris base) is used to detach the protein-bound dye, bringing it into solution so its absorbance can be measured.[9] The pH shift from acidic to basic is what releases the dye.

Detailed Protocol: SRB Assay

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 exactly as described in the MTT protocol. The initial setup is identical.

-

-

Cell Fixation:

-

After the 24-72 hour drug incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10% TCA) without aspirating the culture medium.

-

Incubate the plate for 1 hour at 4°C.

-

-

Washing and Drying:

-

Carefully discard the supernatant.

-

Wash the plate five times with slow-running tap water or 1% (v/v) acetic acid.[9]

-

Invert the plate on paper towels and allow it to air-dry completely. Plates can be stored at room temperature at this stage if necessary.

-

-

Staining:

-

Add 100 µL of 0.4% (w/v) SRB solution (prepared in 1% acetic acid) to each well.

-

Stain for 30 minutes at room temperature.

-

-

Removal of Unbound Dye:

-

Quickly decant the SRB solution.

-

Wash the plate four times with 1% (v/v) acetic acid to remove all unbound dye.[17]

-

Invert the plate on paper towels and allow it to air-dry completely.

-

-

Solubilization of Bound Dye:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Place the plate on an orbital shaker for at least 10 minutes to ensure the complete solubilization of the protein-bound dye.

-

-

Absorbance Measurement:

-

Read the absorbance on a microplate reader at a wavelength of 510 nm.[9]

-

Data Analysis

The data analysis for the SRB assay is identical to that of the MTT assay. Calculate percent viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

SRB Experimental Workflow Diagram

Caption: Workflow for the SRB cytotoxicity assay.

Data Presentation and Interpretation

Results should be summarized clearly to allow for easy comparison. The primary endpoint is the IC₅₀ value, which represents the potency of the compound.

Table 1: Example IC₅₀ Data for this compound (48h Incubation)

| Compound | Cell Line | Assay | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |

| This compound | HeLa (Cervical Cancer) | MTT | 5.2 ± 0.4 | 7.1 |

| HeLa (Cervical Cancer) | SRB | 6.8 ± 0.7 | 6.5 | |

| Vero (Normal Kidney) | MTT | 37.1 ± 2.9 | N/A | |

| Vero (Normal Kidney) | SRB | 44.3 ± 3.5 | N/A | |

| Doxorubicin | HeLa (Cervical Cancer) | MTT | 0.8 ± 0.1 | 4.5 |

| (Positive Control) | Vero (Normal Kidney) | MTT | 3.6 ± 0.3 | N/A |

*Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value indicates greater cancer cell-specific toxicity.

References

- Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells. (n.d.).

- MTT assay protocol. (n.d.). Abcam.

- Caspase-3 activation during apoptosis caused by glutathione-doxorubicin conjugate. (n.d.).

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).

- Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025).

- The Crystal Structure and Cytotoxicity of Goniodiol-7-monoacetate from Goniothalamus amuyon. (2025).

- Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms. (n.d.).

- Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregul

- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). IntechOpen.

- Cell Viability Assays. (2013).

- The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon. (n.d.). PubMed.

- Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). SciSpace.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- Cytotoxic compounds from Goniothalamus repevensis Pierre ex Finet & Gagnep. (2022). ScienceAsia.

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.

- Induction of Caspase-9, Biochemical Assessment and Morphological Changes Caused by Apoptosis in Cancer Cells Treated with Goniothalamin Extracted from Goniothalamus macrophyllus. (2025).

- Sulforhodamine B colorimetric assay for cytoxicity screening. (2025).

- Apoptosis Induction via ATM Phosphorylation, Cell Cycle Arrest, and ER Stress by Goniothalamin and Chemodrugs Combined Effects on Breast Cancer-Derived MDA-MB-231 Cells. (2018).

- Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells. (n.d.).

- MTT Analysis Protocol. (n.d.).

- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). Semantic Scholar.

- Apoptosis Induction, Cell Cycle Arrest and in Vitro Anticancer Activity of Gonothalamin in a Cancer Cell Lines. (2025).

- Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. (n.d.). MDPI.

- Sulforhodamine B (SRB) Assay. (n.d.).

- DATA SHEET SRB Cytotoxicity Assay. (2023). Canvax.

- MTT Cell Proliferation Assay. (n.d.).

Sources

- 1. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis Induction via ATM Phosphorylation, Cell Cycle Arrest, and ER Stress by Goniothalamin and Chemodrugs Combined Effects on Breast Cancer-Derived MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. atcc.org [atcc.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. creative-bioarray.com [creative-bioarray.com]

Application Notes & Protocols: Anti-Cancer Cell Line Screening of (+)-Goniothalesdiol

Abstract

Natural products remain a vital source of novel chemotherapeutic agents. The genus Goniothalamus is a rich reservoir of bioactive styryl-lactones and acetogenins, which have demonstrated potent cytotoxic activities across a range of cancer cell lines[1][2]. This document provides a detailed framework for the comprehensive in vitro screening of (+)-Goniothalesdiol, a representative styryl-lactone, to determine its anti-cancer potential. We present a phased approach, beginning with primary cytotoxicity screening to establish dose-response relationships and calculate IC50 values. This is followed by mechanistic assays to elucidate the mode of cell death, focusing on apoptosis and cell cycle arrest. This guide is intended for researchers, scientists, and drug development professionals in oncology, providing not only step-by-step protocols but also the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.

Background and Significance

The Genus Goniothalamus and its Bioactive Constituents

The Goniothalamus genus, belonging to the Annonaceae family, comprises over 160 species found throughout tropical Southeast Asia[3]. These plants are a known source of two major classes of cytotoxic compounds: acetogenins and styryl-lactones[1]. While structurally distinct, both compound classes have been shown to exert their cytotoxic effects, at least in part, through interactions with mitochondria[1]. Compounds from this genus have shown activity against breast, colon, kidney, and pancreatic cancer cells, making them a high-priority target for natural product-based drug discovery[1].

This compound: A Styryl-Lactone of Interest

This compound is a styryl-lactone, a class of secondary metabolites characterized by a styryl group attached to a lactone ring. A closely related and more studied compound, Goniothalamin (GTN), has been shown to possess a wide array of biological activities, including potent anti-proliferative and apoptotic effects in numerous cancer cell lines[3][4]. The primary mechanism of action for many styryl-lactones is the induction of apoptosis (programmed cell death), a critical pathway for eliminating malignant cells[3].

Rationale for a Phased Screening Approach

A systematic, multi-phase screening strategy is essential for efficiently evaluating a novel compound.

-

Phase 1 (Primary Screening): Establishes the fundamental cytotoxic potency of the compound across a panel of relevant cancer cell lines. The goal is to determine the half-maximal inhibitory concentration (IC50), a key metric for comparing potency.

-

Phase 2 (Mechanistic Elucidation): Investigates how the compound kills cancer cells. Determining whether cell death occurs via apoptosis or necrosis and whether the compound affects cell cycle progression provides crucial insight into its potential as a therapeutic agent. This knowledge helps in identifying molecular targets and predicting potential synergies with other drugs.

Pre-Experimental Preparation

Compound Handling and Stock Solution Preparation

-

Source: this compound should be sourced from a reputable supplier or isolated and purified with its identity and purity (>95%) confirmed by NMR and mass spectrometry.

-

Storage: Store the powdered compound at -20°C, protected from light and moisture.

-

Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in sterile dimethyl sulfoxide (DMSO).

-

Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

-

Aliquot the stock solution into small volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C. Causality Note: Using a high-concentration DMSO stock minimizes the final concentration of DMSO in the cell culture medium. High concentrations of DMSO (>0.5%) can be toxic to cells and confound experimental results. Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles.

-

Cell Line Selection and Culture

-

Selection Rationale: A diverse panel of cell lines is recommended to assess the breadth of activity. The selection should ideally include:

-

Different Tissue Origins: E.g., MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), A549 (lung carcinoma), and U87 MG (glioblastoma).

-

Varying Genetic Backgrounds: E.g., p53-wildtype vs. p53-mutant cells, as styryl-lactones have been reported to act via p53-dependent pathways[3].

-

A Non-Cancerous Control: E.g., MCF-10A (non-tumorigenic breast epithelial cells) or primary fibroblasts, to assess for cancer-specific cytotoxicity.

-

-

Culture Conditions: Culture all cell lines according to the supplier's (e.g., ATCC) recommendations, typically in a humidified incubator at 37°C with 5% CO2. Maintain cells in the logarithmic growth phase for all experiments.

Phase 1: Primary Cytotoxicity Screening

The initial phase focuses on quantifying the cytotoxic effect of this compound to determine its IC50 value.

Principle of the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density based on the measurement of total cellular protein content[5][6]. It is a robust and reproducible endpoint assay suitable for high-throughput screening[6].

-

Mechanism: Cells are fixed to the plate with trichloroacetic acid (TCA). The pink aminoxanthene dye, Sulforhodamine B, then electrostatically binds to basic amino acid residues of proteins under mildly acidic conditions[7]. The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells in the well[8].

-

Advantages over other assays: Unlike metabolic assays (e.g., MTT), the SRB assay is less affected by changes in cellular metabolism that might be induced by the test compound, and its endpoint is stable[9].

Experimental Workflow: IC50 Determination

Caption: Workflow for IC50 determination using the SRB assay.

Detailed Protocol: SRB Assay

This protocol is adapted from established methods[5][8].

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.

-

Compound Treatment:

-

Prepare a 2X working concentration series of this compound in culture medium from the 10 mM DMSO stock. A typical final concentration range might be 0.01 µM to 100 µM.

-

Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%) and a "medium only" blank.

-

Add 100 µL of the 2X compound dilutions to the appropriate wells.

-

Incubate the plate for 72 hours.

-

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour[8].

-

Washing: Discard the supernatant and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Post-Staining Wash: Quickly discard the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye[5]. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Data Acquisition: Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell growth inhibition is calculated as: % Inhibition = (1 - (OD_Treated / OD_VehicleControl)) * 100

The IC50 value is determined by plotting the % Inhibition against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

Table 1: Hypothetical IC50 Values of this compound After 72h Treatment

| Cell Line | Cancer Type | p53 Status | IC50 (µM) ± SD |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Wild-Type | 5.2 ± 0.4 |

| MDA-MB-231 | Breast Adenocarcinoma | Mutant | 8.9 ± 0.7 |

| HCT116 | Colorectal Carcinoma | Wild-Type | 3.8 ± 0.3 |

| A549 | Lung Carcinoma | Wild-Type | 11.5 ± 1.1 |

| MCF-10A | Non-tumorigenic Breast | Wild-Type | > 50 |

Phase 2: Mechanistic Elucidation

If this compound demonstrates potent and selective cytotoxicity, the next phase is to investigate its mechanism of action. Styryl-lactones are widely reported to induce apoptosis[3].

Investigating Apoptosis by Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis[10][11].

-

Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V[12].

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised[10].

-

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Detailed Protocol: Annexin V-FITC/PI Staining

This protocol is based on standard methodologies[12].

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin briefly and neutralize with serum-containing medium. Centrifuge all cells at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

-

Add 5-10 µL of PI solution (e.g., 50 µg/mL).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark[12].

-

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Investigating Cell Cycle Arrest by Propidium Iodide (PI) Staining

-

Principle: Many cytotoxic agents function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content[13]. Flow cytometry can then distinguish between cells in different phases of the cell cycle based on their DNA content[14].

-

G0/G1 Phase: 2n DNA content.

-

S Phase: Intermediate DNA content (between 2n and 4n).

-

G2/M Phase: 4n DNA content.

-

Detailed Protocol: Cell Cycle Analysis

This protocol is adapted from standard procedures[15][16].

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Collect cells as described in the apoptosis protocol (4.2, step 2).

-

Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C (cells can be stored at -20°C for weeks)[16].

-

Washing: Centrifuge the fixed cells and wash twice with cold 1X PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]. Causality Note: RNase A is crucial to degrade cellular RNA, ensuring that PI only stains DNA for an accurate cell cycle profile[15].

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.

Postulated Mechanism of Action

Based on existing literature for related styryl-lactones like Goniothalamin, this compound is hypothesized to induce apoptosis via the intrinsic (mitochondrial) pathway[3][4].

// Nodes Compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Cancer Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nPerturbation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax Translocation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9\n(Initiator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\n(Executioner)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound -> Cell [style=invis]; Cell -> ROS [label=" Induces\nOxidative Stress"]; ROS -> Mito; Mito -> Bax; Bax -> CytoC [label=" Promotes"]; Compound -> Bcl2 [arrowhead=tee, label=" Inhibits"]; Bcl2 -> Bax [arrowhead=tee, label=" Inhibits"]; CytoC -> Casp9 [label=" Activates"]; Casp9 -> Casp3 [label=" Activates"]; Casp3 -> Apoptosis [label=" Executes"]; }

Caption: Postulated intrinsic apoptosis pathway for this compound.

This proposed mechanism suggests that this compound induces mitochondrial dysfunction, possibly through an increase in reactive oxygen species (ROS)[3]. This disrupts the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Released cytochrome c activates the caspase cascade, starting with initiator caspase-9 and culminating in the activation of executioner caspase-3, which dismantles the cell, resulting in apoptosis[4].

Summary and Future Directions

This application note outlines a robust, phased strategy for the preclinical evaluation of this compound. By confirming cytotoxicity with the SRB assay and subsequently investigating the mechanisms of apoptosis and cell cycle arrest, researchers can build a comprehensive profile of the compound's anti-cancer activity.

Positive and compelling results from these in vitro assays would warrant further investigation, including:

-

Western Blot Analysis: To confirm the modulation of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

-

Mitochondrial Membrane Potential Assays: To directly measure the effect on mitochondrial integrity.

-

In Vivo Studies: To evaluate the compound's efficacy and safety in animal cancer models.

References

-

Inayat-ur-Rahman, et al. (2007). Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? Journal of Clinical Medicine Research. Available at: [Link]

-

Chiu, C. C., et al. (2014). Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

-

Al-Salahi, O. S. A., et al. (2016). Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ. Journal of Zhejiang University-SCIENCE B. Available at: [Link]

-

Razali, N. (2018). The potential anticancer effects of Goniothalamus lanceolatus extracts in inducing apoptosis in breast cancer (MCF-7) and ovarian cancer (PEO1 AND PEO4) cell lines. UiTM Institutional Repository. Available at: [Link]

-

Wang, W., et al. (2025). A Comprehensive Review of Phytochemistry and Anticancer of the Genus Goniothalamus. Chemistry & Biodiversity. Available at: [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]

-

Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. Available at: [Link]

-

Polsa, P., et al. (2022). Cytotoxic compounds from Goniothalamus repevensis Pierre ex Finet & Gagnep. ScienceAsia. Available at: [Link]

-

Mullett, M. A., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. STAR Protocols. Available at: [Link]

-

University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. UMass Chan Medical School. Available at: [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

-

Cancer Research UK. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. CRUK Cambridge Institute. Available at: [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. ResearchGate. Available at: [Link]

-

University of Kentucky College of Arts & Sciences. (2024). Mechanism of Action of Gold-based Anticancer Small Molecules. University of Kentucky. Available at: [Link]

-

London Health Sciences Centre. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. LHSC. Available at: [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-and-protocol/annexin-v-pi-staining-guide]([Link] cytometry-fc-principle-and-protocol/annexin-v-pi-staining-guide)

-

Hasudungan, A. (2018). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. Available at: [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

-

University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Flow Cytometry Facility. Available at: [Link]

Sources

- 1. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Phytochemistry and Anticancer of the Genus Goniothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. canvaxbiotech.com [canvaxbiotech.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. kumc.edu [kumc.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

Application Notes and Protocols for (+)-Goniothalesdiol in Drug Discovery

A Comprehensive Guide to Investigating (+)-Goniothalesdiol as a Potential Anticancer Lead Compound

Introduction: The Therapeutic Promise of Styryl-Lactones from Goniothalamus

The genus Goniothalamus, belonging to the Annonaceae family, is a rich source of bioactive secondary metabolites, notably styryl-lactones and acetogenins.[1] These natural products have garnered significant attention in medicinal chemistry due to their potent biological activities, particularly their cytotoxic effects against a range of cancer cell lines.[2][3] Among these compounds, this compound, a dihydroxylated tetrahydrofuran derivative, has emerged as a molecule of interest for anticancer drug discovery.[2] Its structural complexity and potent bioactivity necessitate a systematic approach to its evaluation as a potential lead compound.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer potential of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies, providing a robust starting point for preclinical evaluation.

Physicochemical Properties of this compound and Related Compounds

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the computed properties for this compound (also referred to as Goniodiol) and the closely related, extensively studied styryl-lactone, Goniothalamin.

| Property | This compound (Goniodiol) | Goniothalamin |

| Molecular Formula | C₁₃H₁₄O₄ | C₁₃H₁₂O₂ |

| Molecular Weight | 234.25 g/mol | 200.23 g/mol |

| IUPAC Name | (2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one | (2R)-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one |

| Hydrogen Bond Donor Count | 2 | 0 |

| Hydrogen Bond Acceptor Count | 4 | 2 |

| Rotatable Bond Count | 3 | 2 |

| Topological Polar Surface Area | 66.8 Ų | 26.3 Ų |

| LogP (Computed) | 0.8 | 2.9 |

Data sourced from PubChem.[4][5]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the initial in vitro evaluation of this compound's anticancer activity. These protocols are designed to be adaptable to various cancer cell lines and laboratory settings.

Workflow for In Vitro Evaluation of this compound

The logical progression for assessing the anticancer potential of a novel compound involves a tiered approach, starting with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies.

Caption: A tiered experimental workflow for the in vitro evaluation of this compound.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Self-Validation:

-

The positive control should show a significant decrease in cell viability.

-

The vehicle control should exhibit viability comparable to untreated cells.

-

A clear dose-dependent decrease in viability should be observed for this compound.

Cytotoxicity Data for Related Compounds (for reference):

| Compound | Cell Line | IC₅₀ (µM) | Exposure Time |

| Goniothalamin | MCF-7 (Breast) | 7.33 | Not Specified |

| Goniothalamin | HeLa (Cervical) | 14.8 | Not Specified |

| Goniothalamin | HepG2 (Liver) | 37.1 | Not Specified |

| (-)-Goniodiol-7-monoacetate | ASK (Rat Glioma) | 10.28 | Not Specified |

| Goniothalamin | Saos-2 (Osteosarcoma) | ~11.8 (2.36 µg/ml) | 24 h |

| Goniothalamin | A549 (Lung) | ~74.9 (15 µg/ml) | 24 h |

| Goniothalamin | HT29 (Colon) | ~134.5 (26.93 µg/ml) | 24 h |

Data compiled from multiple sources.[7][8][9]

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining